"synthesis and properties of 1,2-dichloro-1,1,3,3,3-pentafluoropropane"
"synthesis and properties of 1,2-dichloro-1,1,3,3,3-pentafluoropropane"
An In-Depth Technical Guide to the Synthesis and Properties of 1,2-dichloro-1,1,3,3,3-pentafluoropropane
Introduction
1,2-dichloro-1,1,3,3,3-pentafluoropropane (CAS No. 431-86-7) is a hydrochlorofluorocarbon (HCFC), a class of compounds that were developed as transitional replacements for chlorofluorocarbons (CFCs). This specific isomer belongs to the HCFC-225 group, which encompasses various structural arrangements of the molecular formula C₃HCl₂F₅.[1][2] Commercially, mixtures of HCFC-225 isomers, primarily HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane), were widely used under trade names like AK-225.[3] These solvents were valued for their nonflammability, thermal stability, and excellent solvency, making them suitable for precision cleaning in the aerospace and electronics industries.[3][4]
However, like other HCFCs, 1,2-dichloro-1,1,3,3,3-pentafluoropropane is recognized as an ozone-depleting substance.[5] Consequently, its production and use have been phased out globally under the regulations of the Montreal Protocol on Substances that Deplete the Ozone Layer.[3][6][7] Despite the phase-out for emissive applications, understanding its synthesis and properties remains crucial for managing existing stocks, for its use as a chemical intermediate in non-emissive applications, and for historical and academic purposes.[8] This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, applications, and environmental impact.
Synthesis Strategies
The industrial synthesis of dichloropentafluoropropanes typically involves the addition of a chlorofluoromethane to a fluoroalkene. A common route for producing the C₃HCl₂F₅ backbone is the reaction of dichlorofluoromethane (HCFC-22) with tetrafluoroethylene (TFE).[4][9] This reaction often yields a mixture of isomers.
A key strategy to obtain a specific isomer, such as 1,2-dichloro-1,1,3,3,3-pentafluoropropane, or to enrich the mixture with a desired isomer like HCFC-225ca, involves subsequent isomerization reactions. These reactions are typically catalyzed by Lewis acids, such as aluminum halides, or metal oxides at elevated temperatures.[8][9] For instance, HCFC-225aa can be effectively isomerized to HCFC-225ca in the gas phase over a metal oxide catalyst.[8] Similarly, HCFC-225cb can be isomerized to HCFC-225ca using a partially fluorinated aluminum chloride catalyst, although yields may vary depending on the reaction conditions.[8]
Generalized Synthesis and Isomerization Workflow
The following protocol outlines a general approach for the synthesis of a dichloropentafluoropropane mixture and subsequent isomerization.
Step 1: Synthesis of Dichloropentafluoropropane Isomer Mixture
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Charge a suitable high-pressure reactor with a modified aluminum chloride catalyst.[9]
-
Introduce dichlorofluoromethane and tetrafluoroethylene into the reactor.
-
Maintain the reaction under controlled temperature and pressure to facilitate the addition reaction.
-
The crude product will be a mixture of various C₃HCl₂F₅ isomers.
-
Isolate the crude product mixture from the catalyst.
Step 2: Isomerization (Example: Enrichment of HCFC-225ca)
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Pass the vaporized isomer mixture from Step 1 over a heated bed of a metal oxide catalyst.[8]
-
Maintain the reaction temperature below 290°C to promote the conversion of other isomers (e.g., HCFC-225aa) to the desired isomer (e.g., HCFC-225ca).[8]
-
Continuously remove the product stream from the reactor.
Step 3: Purification
-
Subject the isomerized product mixture to fractional distillation to separate the desired isomer from other isomers and unreacted starting materials.
-
Analyze the fractions using gas chromatography (GC) to confirm purity.
Caption: Generalized workflow for the synthesis and purification of a specific HCFC-225 isomer.
Physicochemical Properties
1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless and odorless liquid that is nonflammable.[1][10] Its properties are often compared with those of its more commercially significant isomers, HCFC-225ca and HCFC-225cb.
| Property | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | HCFC-225ca | HCFC-225cb |
| CAS Number | 431-86-7[10] | 422-56-0 | 507-55-1 |
| IUPAC Name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane[10] | 3,3-dichloro-1,1,1,2,2-pentafluoropropane | 1,3-dichloro-1,1,2,2,3-pentafluoropropane |
| Molecular Formula | C₃HCl₂F₅[1] | C₃HCl₂F₅ | C₃HCl₂F₅ |
| Molecular Weight | 202.94 g/mol [1][2] | 202.94 g/mol | 202.93 g/mol |
| Boiling Point | Not available | 51.0 °C[11] | 56.1 °C |
| Melting Point | Not available | -94.0 °C[11] | -97.0 °C |
| Density | Not available | 1.55 g/cm³ @ 25°C[11] | 1.56 g/cm³ @ 25°C |
| Physical Appearance | Colorless, odorless liquid[1][10] | Colorless, odorless liquid[11] | Colorless, odorless liquid |
| Solubility in Water | Slightly soluble[10] | Slightly soluble[11] | Slightly soluble |
Reactivity and Chemical Behavior
Under normal conditions, 1,2-dichloro-1,1,3,3,3-pentafluoropropane is chemically inert.[1][10] However, it can undergo vigorous reactions under specific conditions:
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Strong Reducing Agents : It can react violently with highly active metals.[10][12]
-
Strong Oxidizing Agents : It can be oxidized by strong oxidizing agents, particularly at extreme temperatures.[10][12]
-
Strong Bases : Reaction with strong bases may lead to the release of toxic gases.[11]
-
Thermal Decomposition : When subjected to high temperatures, such as in a fire, it can decompose to form hazardous products including hydrochloric acid, hydrofluoric acid, and potentially carbonyl halides.[13]
Applications and Industrial Relevance
The primary application for the HCFC-225 isomer mixture was as a precision cleaning solvent.[3] Its properties made it an effective replacement for CFC-113 for cleaning sensitive electronic components and aerospace oxygen systems.[3][4]
More recently, specific isomers of HCFC-225 have gained importance as intermediates in the chemical synthesis of next-generation refrigerants. For example, HCFC-225ca is a key starting material for producing 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant with a low global warming potential.[8] This involves the dehydrofluorination of HCFC-225ca to produce an intermediate which is then converted to HFO-1234yf.[14]
Caption: Primary applications of HCFC-225 isomers as solvents and chemical intermediates.
Safety and Handling
1,2-dichloro-1,1,3,3,3-pentafluoropropane is classified as a hazardous substance.[5]
-
Health Hazards : It is harmful if inhaled, swallowed, or in contact with skin.[5] It causes skin irritation and serious eye irritation.[5] High vapor concentrations can displace oxygen, leading to dizziness, unconsciousness, and potentially death.[13]
-
Personal Protective Equipment (PPE) : When handling this substance, appropriate PPE is required, including chemical-resistant gloves, safety goggles or a face shield, and suitable protective clothing. In areas with inadequate ventilation, respiratory protection is necessary.[5]
-
First Aid :
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
Skin Contact : Wash the affected area with plenty of soap and water and seek immediate medical attention.[5]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible, and get immediate medical attention.[5]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person.[5]
-
-
Fire Hazard : The substance is nonflammable.[1][10] However, containers may explode when heated, and fires involving this chemical can produce irritating, corrosive, and toxic gases.[12][13] Use dry chemical, CO₂, water spray, or regular foam for surrounding fires.[12]
Environmental Impact and Regulatory Status
The most significant concern with 1,2-dichloro-1,1,3,3,3-pentafluoropropane and other HCFCs is their impact on the stratospheric ozone layer.[15] The presence of chlorine in the molecule leads to ozone depletion.[16]
-
Ozone Depletion Potential (ODP) : HCFCs have a lower ODP than the CFCs they replaced, but the potential is not zero. The ODP for the HCFC-225ca/cb mixture is between 0.02 and 0.03.[3] Due to this, HCFC-225 is classified as a Class II ozone-depleting substance and its use has been phased out under the Montreal Protocol.[3][6]
-
Global Warming Potential (GWP) : These compounds are also greenhouse gases that contribute to global warming.[16] The GWP of HCFC-225ca over a 100-year period is 137 times that of carbon dioxide.[17]
-
Atmospheric Fate : If released, the compound will exist as a vapor and is expected to degrade in the atmosphere through reactions with hydroxyl radicals.[18][11]
Conclusion
1,2-dichloro-1,1,3,3,3-pentafluoropropane is a member of the HCFC-225 family of chemicals, which were once important industrial solvents. While its synthesis is achievable through established fluorochemical methods, its practical application is now highly restricted due to its detrimental effects on the environment, specifically its contribution to ozone depletion and global warming. The legacy of this and other HCFCs lies in the lessons learned about the environmental impact of industrial chemicals and the successful international cooperation of the Montreal Protocol to phase them out. Its remaining relevance is primarily as a chemical intermediate for producing more environmentally benign compounds, a role that requires strict control to prevent its release into the atmosphere.
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